molecular formula C20H20ClNO8 B589770 Tolfenamic Acid Acyl- CAS No. 77605-75-5

Tolfenamic Acid Acyl-

Cat. No.: B589770
CAS No.: 77605-75-5
M. Wt: 437.829
InChI Key: UOKJMFLLHHYVOM-GHHWKCCRSA-N
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Scientific Research Applications

Tolfenamic acid acyl- has a wide range of scientific research applications:

Mechanism of Action

Tolfenamic Acid Acyl-|A-D-Glucuronide inhibits the biosynthesis of prostaglandins, and it also presents inhibitory actions on the prostaglandin receptors . The mechanism of action of Tolfenamic Acid Acyl-|A-D-Glucuronide is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion and action .

Future Directions

Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response . This approach can be used for the easy and quantitative evaluation of the reactivity of acyl glucuronides without the need for authentic acyl glucuronide standards and to screen the potential idiosyncratic toxicity of new chemical entities during the early drug discovery phase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolfenamic acid acyl- can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-3-chloroaniline with phthalic anhydride in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of tolfenamic acid acyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves steps such as solvent extraction, crystallization, and drying .

Chemical Reactions Analysis

Types of Reactions

Tolfenamic acid acyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Mefenamic acid
  • Flufenamic acid
  • Niflumic acid

Comparison

Tolfenamic acid acyl- is unique among fenamates due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. Compared to mefenamic acid and flufenamic acid, tolfenamic acid acyl- has a higher potency in inhibiting prostaglandin synthesis and exhibits a different side effect profile .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3-chloro-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO8/c1-9-11(21)6-4-8-12(9)22-13-7-3-2-5-10(13)19(28)30-20-16(25)14(23)15(24)17(29-20)18(26)27/h2-8,14-17,20,22-25H,1H3,(H,26,27)/t14-,15-,16+,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKJMFLLHHYVOM-GHHWKCCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858488
Record name 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77605-75-5
Record name 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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